6b-Hydroxy-11-deoxycortisol
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Overview
Description
6b-Hydroxy-11-deoxycortisol is a derivative of 11-deoxycortisol, an endogenous glucocorticoid steroid hormone. It is a metabolic intermediate in the biosynthesis of cortisol, a crucial hormone involved in stress response, metabolism, and immune function . This compound plays a significant role in various physiological processes and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6b-Hydroxy-11-deoxycortisol typically involves the hydroxylation of 11-deoxycortisol. This process can be achieved using cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the hydroxylation at the 6b position . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or cell culture systems that express the necessary cytochrome P450 enzymes. These systems can be optimized for large-scale production by controlling factors such as pH, temperature, and nutrient availability.
Chemical Reactions Analysis
Types of Reactions: 6b-Hydroxy-11-deoxycortisol can undergo various chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which may have distinct biological activities.
Scientific Research Applications
6b-Hydroxy-11-deoxycortisol has numerous applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid biosynthesis and metabolism.
Medicine: Explored for its potential therapeutic applications in treating disorders related to cortisol imbalance.
Industry: Utilized in the production of diagnostic assays and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6b-Hydroxy-11-deoxycortisol involves its interaction with specific receptors and enzymes:
Comparison with Similar Compounds
11-Deoxycortisol: A precursor in the biosynthesis of cortisol, with similar but less potent glucocorticoid activity.
6b-Hydroxycortisol: Another hydroxylated derivative of cortisol, used as a biomarker for cytochrome P450 activity.
Uniqueness: 6b-Hydroxy-11-deoxycortisol is unique due to its specific hydroxylation pattern, which imparts distinct biological properties and makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C21H30O5 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-6-3-12(23)9-16(19)17(24)10-13-14(19)4-7-20(2)15(13)5-8-21(20,26)18(25)11-22/h9,13-15,17,22,24,26H,3-8,10-11H2,1-2H3/t13-,14+,15+,17-,19-,20+,21+/m1/s1 |
InChI Key |
RVOXVZIZUGYSPL-KCQXYEKNSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
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